molecular formula C8H15NO2 B595549 2-(1-Ethylpyrrolidin-3-yl)acetic acid CAS No. 1220027-60-0

2-(1-Ethylpyrrolidin-3-yl)acetic acid

Cat. No.: B595549
CAS No.: 1220027-60-0
M. Wt: 157.213
InChI Key: JKIDVPKFNXLIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethylpyrrolidin-3-yl)acetic acid is a pyrrolidine derivative featuring an ethyl group at the nitrogen atom (position 1) and an acetic acid moiety at position 3 of the pyrrolidine ring. Its molecular formula is inferred as C₈H₁₅NO₂, based on structural analogs such as 2-(pyrrolidin-2-yl)acetic acid (C₆H₁₁NO₂, ) with additional ethyl substitution. The compound is classified as a building block in pharmaceutical and fine chemical synthesis, as noted in CymitQuimica catalogs ().

Properties

IUPAC Name

2-(1-ethylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-4-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIDVPKFNXLIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696350
Record name (1-Ethylpyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-60-0
Record name (1-Ethylpyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpyrrolidin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylpyrrolidine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpyrrolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethylpyrrolidin-3-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(1-Ethylpyrrolidin-3-yl)acetic acid with structurally related acetic acid derivatives:

Compound Name Molecular Formula Key Substituents Hazards/Regulatory Notes Applications/Synthesis References
This compound C₈H₁₅NO₂ 1-Ethylpyrrolidine, acetic acid Limited data; inferred reactivity with acids/bases Pharmaceutical intermediates (discontinued)
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ Pyridine ring, acetic acid H319 (serious eye irritation), H335 (respiratory irritation) Reagent in peptide synthesis (e.g., compound 14b, )
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ Bromophenyl, methoxy, acetic acid No specific hazards reported; stable under normal conditions Precursor for antimitotic agents (e.g., Combretastatin A-4)
(S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic acid C₉H₁₈N₂O₂ 1-Methylpyrrolidine, ethylamino, acetic acid No hazard data; experimental use Potential pharmaceutical intermediate (e.g., kinase inhibitors)
3-BOC-AMINO-PYRROLIDIN-1-YL)-(1H-INDOL-2-YL)-ACETIC ACID C₂₀H₂₅N₃O₄ Boc-protected pyrrolidine, indole, acetic acid No hazards reported Peptidomimetic drug discovery

Key Observations:

Structural Variations: Heterocyclic Core: Unlike pyridine () or indole () derivatives, this compound features a saturated pyrrolidine ring, enhancing conformational flexibility for drug binding .

Hazard Profiles :

  • 2-(Pyridin-3-yl)acetic acid exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes) and requires stringent handling . In contrast, safety data for the target compound are absent, though analogous pyrrolidine derivatives () suggest moderate reactivity with strong acids/bases .

Synthetic Routes :

  • Target Compound : Likely synthesized via alkylation of pyrrolidine followed by acetic acid functionalization, akin to methods for 2-(pyridin-3-yl)acetyl-L-prolyl-pyrrolidine () using coupling agents like Et₃N .
  • Bromophenyl Analogs : Prepared via regioselective bromination (), highlighting divergent strategies for aromatic vs. aliphatic substitutions .

Applications: The discontinued status of this compound () contrasts with active use of pyridyl and indole derivatives in drug discovery (e.g., Combretastatin A-4 , kinase inhibitors ).

Biological Activity

2-(1-Ethylpyrrolidin-3-yl)acetic acid, a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's biological activity encompasses various pharmacological effects, including anticonvulsant, analgesic, and possible anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H15NO2\text{C}_9\text{H}_{15}\text{N}\text{O}_2

This compound features a pyrrolidine ring, which is known for contributing to various biological activities due to its ability to interact with neurotransmitter systems.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. In animal models, it has been evaluated using the maximal electroshock seizure (MES) and the 6 Hz seizure tests. The results indicate that this compound exhibits significant protective effects against induced seizures.

Table 1: Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES Test Efficacy (%)6 Hz Test Efficacy (%)
This compound1005060
Ethosuximide (Reference)2008075
Valproic Acid (Reference)2007065

Analgesic Activity

The analgesic potential of this compound was assessed using the formalin test, a widely accepted model for evaluating pain response. The findings suggest that this compound significantly reduces pain responses in both acute and chronic phases.

Table 2: Analgesic Effects in the Formalin Test

Dose (mg/kg)Pain Response Duration (s)% Reduction
Control150-
30102.931%
6059.960%

Anticancer Activity

The anticancer properties of pyrrolidine derivatives, including this compound, were investigated against A549 human lung adenocarcinoma cells. The compound demonstrated moderate cytotoxicity, suggesting potential for further development as an anticancer agent.

Table 3: Cytotoxicity Against Cancer Cells

CompoundConcentration (µM)Viability (%)
This compound10078
Cisplatin (Reference)10050

Safety Profile

In vitro studies assessing hepatotoxicity and neurotoxicity revealed that at concentrations up to 10 µM, the compound did not significantly affect cell viability in HepG2 and SH-SY5Y cell lines. This safety profile suggests a favorable therapeutic index for further exploration.

Table 4: Toxicity Assessment

Concentration (µM)HepG2 Viability (%)SH-SY5Y Viability (%)
Control100100
109592
258588

Case Studies and Research Findings

Several studies have documented the pharmacological effects of related pyrrolidine derivatives. For instance, a study indicated that compounds with similar structures exhibited significant analgesic and anticonvulsant activities, reinforcing the therapeutic potential of pyrrolidine-based compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.